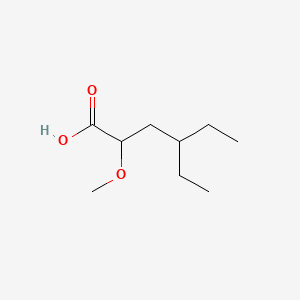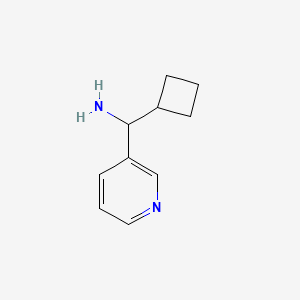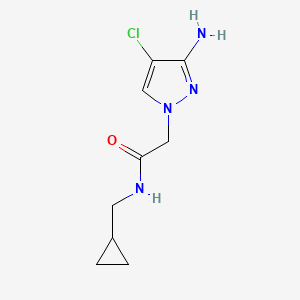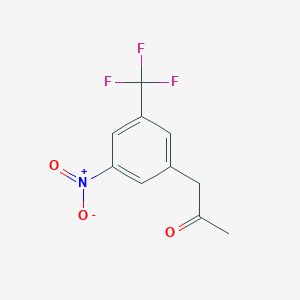
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoroacetic acid and aminomethyl ketone . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and interactions involving nitro and trifluoromethyl groups.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the compound’s biological activity and its potential use in various applications.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethyl group.
1-(3-Nitro-5-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8F3NO3 |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)2-7-3-8(10(11,12)13)5-9(4-7)14(16)17/h3-5H,2H2,1H3 |
InChI-Schlüssel |
CUNVEMILPBPJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)

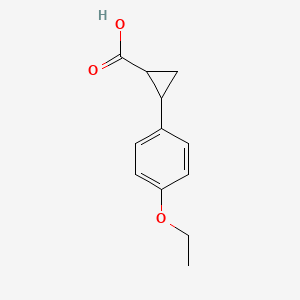

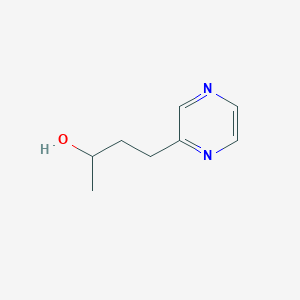


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
